molecular formula C22H28N2O3 B2879234 H-Phe-leu-obzl CAS No. 63649-15-0

H-Phe-leu-obzl

Cat. No. B2879234
CAS RN: 63649-15-0
M. Wt: 368.477
InChI Key: WHGLYHPTKLTQMK-PMACEKPBSA-N
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Description

“H-Phe-leu-obzl” is a peptide with a sequence of H-phenylalanine . It is also known as L-phenylalanyl-L-leucine, phenylmethyl ester, hydrochloride .


Molecular Structure Analysis

The molecular formula of “H-Phe-leu-obzl” is C22H28N2O3 . The InChI string is InChI=1S/C22H28N2O3/c1-16(2)13-20(22(26)27-15-18-11-7-4-8-12-18)24-21(25)19(23)14-17-9-5-3-6-10-17;/h3-12,16,19-20H,13-15,23H2,1-2H3,(H,24,25)/t19-,20-/m0/s1 . The molecular weight is 368.47 g/mol .


Physical And Chemical Properties Analysis

The physical and chemical properties of “H-Phe-leu-obzl” include a molecular weight of 404.9 g/mol, hydrogen bond donor count of 3, hydrogen bond acceptor count of 4, rotatable bond count of 10, exact mass of 404.1866705 g/mol, monoisotopic mass of 404.1866705 g/mol, topological polar surface area of 81.4 Ų, heavy atom count of 28, and a formal charge of 0 .

Scientific Research Applications

High-Throughput Screening for Biological Activities

Quantitative High-Throughput Screening (qHTS) : A method developed to efficiently identify modulators of molecular targets, including enzymes and cellular functions. This approach generates concentration-response curves for large chemical libraries, improving the accuracy of biological activity identification compared to traditional high-throughput screening (HTS) methods. qHTS is essential for delineating relationships between chemical structures and biological activities, which could be applicable for evaluating the activities of compounds like H-Phe-Leu-Obzl (Inglese et al., 2006).

Photocatalytic Hydrogen Evolution

Photocatalytic Hydrogen Evolution (PHE) : The process of converting solar energy into hydrogen fuel via water splitting, using semiconductor materials. Bimetallic phosphides, for instance, have been studied for their high activity and efficiency in PHE, suggesting a potential area of application for H-Phe-Leu-Obzl if it exhibits similar catalytic properties (Li et al., 2021).

Amide Proton Transfer for MRI pH Sensing

Amide Proton Transfer (APT) Imaging : Utilizes the exchange between water hydrogen atoms and the amide hydrogen atoms of cellular proteins and peptides to produce pH-sensitive MRI contrast. This technique indicates the potential for H-Phe-Leu-Obzl to be involved in novel imaging approaches if it interacts similarly with biological systems (Zhou et al., 2003).

Hydrogen Production and Fermentation

Anaerobic Hydrogen Production : Studies on hydrogen production processes in microbial systems, such as through fermentation, could be relevant if H-Phe-Leu-Obzl influences microbial metabolism or enzyme activity related to hydrogen or energy production (Lin et al., 2010).

Bio-Hydrogen Process and Methanogen Activity

Low pH Impact on Methanogenesis : Investigates how low pH conditions affect methanogenic activity in anaerobic biological processes for hydrogen production. This area could be pertinent if H-Phe-Leu-Obzl affects or is affected by pH conditions in biological systems (Kim et al., 2003).

Safety And Hazards

“H-Phe-leu-obzl” is classified as Acute Tox. 3 Oral, indicating that it is toxic if swallowed . It should be stored under the storage class code 6.1C, which is for combustible, acute toxic Cat.3 / toxic compounds or compounds which causing chronic effects .

properties

IUPAC Name

benzyl (2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-4-methylpentanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N2O3/c1-16(2)13-20(22(26)27-15-18-11-7-4-8-12-18)24-21(25)19(23)14-17-9-5-3-6-10-17/h3-12,16,19-20H,13-15,23H2,1-2H3,(H,24,25)/t19-,20-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHGLYHPTKLTQMK-PMACEKPBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)OCC1=CC=CC=C1)NC(=O)C(CC2=CC=CC=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](C(=O)OCC1=CC=CC=C1)NC(=O)[C@H](CC2=CC=CC=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

H-Phe-leu-obzl

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